molecular formula C8H9IZn B12096833 zinc;1,3-dimethylbenzene-6-ide;iodide

zinc;1,3-dimethylbenzene-6-ide;iodide

Cat. No.: B12096833
M. Wt: 297.4 g/mol
InChI Key: CEBUOHBHZRLYGT-UHFFFAOYSA-M
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Description

Zinc;1,3-dimethylbenzene-6-ide;iodide, also known as 2,4-dimethylphenylzinc iodide, is an organozinc compound. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a zinc atom bonded to a 1,3-dimethylbenzene-6-ide group and an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1,3-dimethylbenzene-6-ide;iodide typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with zinc and iodine. The process can be carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:

1,3-dimethylbenzene+Zn+I22,4-dimethylphenylzinc iodide\text{1,3-dimethylbenzene} + \text{Zn} + \text{I}_2 \rightarrow \text{2,4-dimethylphenylzinc iodide} 1,3-dimethylbenzene+Zn+I2​→2,4-dimethylphenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Zinc;1,3-dimethylbenzene-6-ide;iodide can undergo oxidation reactions, where the zinc atom is oxidized, leading to the formation of various oxidation products.

    Reduction: This compound can also participate in reduction reactions, where it acts as a reducing agent.

    Substitution: this compound is commonly used in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the original compound, while substitution reactions can produce a wide range of substituted benzene derivatives.

Scientific Research Applications

Zinc;1,3-dimethylbenzene-6-ide;iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.

    Medicine: It plays a role in the synthesis of medicinal compounds, contributing to drug discovery and development.

    Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of zinc;1,3-dimethylbenzene-6-ide;iodide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc iodide: Similar to zinc;1,3-dimethylbenzene-6-ide;iodide but with a phenyl group instead of a 1,3-dimethylbenzene group.

    Methylzinc iodide: Contains a methyl group instead of a 1,3-dimethylbenzene group.

    Ethylzinc iodide: Contains an ethyl group instead of a 1,3-dimethylbenzene group.

Uniqueness

This compound is unique due to the presence of the 1,3-dimethylbenzene group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain types of organic synthesis reactions where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

IUPAC Name

zinc;1,3-dimethylbenzene-6-ide;iodide

InChI

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CEBUOHBHZRLYGT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Zn+2].[I-]

Origin of Product

United States

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